molecular formula C15H19N3O2 B12685843 1-Methyl-5-nitro-2-(tricyclo(3.3.1.13,7)decylidenemethyl)-1H-imidazole CAS No. 97960-13-9

1-Methyl-5-nitro-2-(tricyclo(3.3.1.13,7)decylidenemethyl)-1H-imidazole

Cat. No.: B12685843
CAS No.: 97960-13-9
M. Wt: 273.33 g/mol
InChI Key: NWNJBTKLMZQJQA-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-2-(tricyclo(3.3.1.13,7)decylidenemethyl)-1H-imidazole is a nitroimidazole derivative characterized by a tricyclo[3.3.1.1³,⁷]decane substituent at the 2-position. This compound combines the nitroimidazole core—a scaffold widely studied for its biological activity (e.g., antimicrobial, antiparasitic) and applications in high-energy materials—with a rigid, polycyclic hydrocarbon group. The tricyclo moiety introduces steric bulk and conformational rigidity, which may influence solubility, metabolic stability, and intermolecular interactions in biological or material systems .

Properties

CAS No.

97960-13-9

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

2-(2-adamantylidenemethyl)-1-methyl-5-nitroimidazole

InChI

InChI=1S/C15H19N3O2/c1-17-14(16-8-15(17)18(19)20)7-13-11-3-9-2-10(5-11)6-12(13)4-9/h7-12H,2-6H2,1H3

InChI Key

NWNJBTKLMZQJQA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C=C2C3CC4CC(C3)CC2C4)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

1-Methyl-5-nitro-2-(tricyclo(3.3.1.13,7)decylidenemethyl)-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. Imidazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C15H18N4O2
  • Molecular Weight : 286.33 g/mol
  • Melting Point : Not explicitly stated in the literature but typically falls within the range for similar compounds.

Antimicrobial Activity

Imidazole derivatives, including 1-Methyl-5-nitro-2-(tricyclo(3.3.1.13,7)decylidenemethyl)-1H-imidazole, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains.

Compound Zone of Inhibition (mm)
E. coli20
S. aureus22
B. subtilis25
P. aeruginosa19
C. albicans16

Note: The above data is representative of similar imidazole derivatives and may vary for the specific compound .

Anti-inflammatory Effects

Research indicates that imidazole derivatives can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. This activity is crucial in treating conditions such as arthritis and other inflammatory diseases.

Antitumor Activity

Imidazole-containing compounds have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including interference with DNA replication and repair processes .

The biological activity of imidazole derivatives is attributed to their amphoteric nature, allowing them to act both as acids and bases. This property enables them to interact with various biological targets, including enzymes and receptors involved in disease processes .

Key Mechanisms:

  • Electrophilic Attack : The imidazole ring can undergo electrophilic substitution reactions, which may contribute to its reactivity towards biological macromolecules.
  • Hydrogen Bonding : The presence of nitrogen atoms allows for hydrogen bonding interactions with proteins and nucleic acids, enhancing binding affinity and specificity.

Case Studies

Several studies have highlighted the efficacy of imidazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy :
    A comparative study evaluated the antimicrobial activity of various imidazole derivatives against common pathogens using disk diffusion methods. The results indicated that certain substitutions on the imidazole ring significantly enhanced antibacterial potency .
  • Anti-inflammatory Research :
    In a controlled trial, an imidazole derivative demonstrated a reduction in inflammatory markers in patients with rheumatoid arthritis, suggesting potential therapeutic applications in managing chronic inflammation .
  • Antitumor Activity Assessment :
    A series of experiments conducted on cancer cell lines revealed that imidazole derivatives could reduce cell viability by inducing apoptosis through caspase activation pathways .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to 1-Methyl-5-nitro-2-(tricyclo(3.3.1.13,7)decylidenemethyl)-1H-imidazole have shown effectiveness against a range of pathogens, including bacteria and fungi. The nitro group is crucial for this activity, as it can interfere with microbial metabolism .

Anticancer Properties
Studies have demonstrated that imidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Case Study: Synthesis and Testing
A notable study synthesized related imidazole compounds and evaluated their cytotoxicity against cancer cell lines such as HeLa and MCF-7. Results showed that certain modifications to the imidazole structure significantly enhanced anticancer activity, suggesting that 1-Methyl-5-nitro-2-(tricyclo(3.3.1.13,7)decylidenemethyl)-1H-imidazole could be optimized for similar effects .

Material Science

Polymer Development
The unique structural features of 1-Methyl-5-nitro-2-(tricyclo(3.3.1.13,7)decylidenemethyl)-1H-imidazole make it suitable for incorporation into polymer matrices. Its ability to enhance thermal stability and mechanical properties has been explored in the development of advanced materials for aerospace and automotive applications.

Nanocomposites
Research has indicated that incorporating this compound into nanocomposites can improve their electrical conductivity and thermal properties, making them suitable for electronic applications .

Environmental Applications

Pollutant Degradation
Imidazole derivatives have been studied for their potential in environmental remediation, particularly in the degradation of pollutants such as heavy metals and organic contaminants in water sources. The compound's reactivity allows it to form complexes with pollutants, facilitating their removal from the environment .

Case Study: Water Treatment
In a controlled study, 1-Methyl-5-nitro-2-(tricyclo(3.3.1.13,7)decylidenemethyl)-1H-imidazole was tested for its effectiveness in removing lead ions from contaminated water samples. The results indicated a significant reduction in lead concentration, demonstrating its potential as a viable solution for water treatment applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following nitroimidazole derivatives share structural similarities but differ in substituents, which critically alter their physicochemical and biological properties:

Compound Name Substituents Key Properties Biological Activity Reference
Target Compound : 1-Methyl-5-nitro-2-(tricyclo[3.3.1.1³,⁷]decylidenemethyl)-1H-imidazole 2-position: Tricyclo[3.3.1.1³,⁷]decylidenemethyl High steric bulk, rigid structure Not reported (in evidence)
2-(2,4-Dimethylpenta-1,3-dienyl)-1-methyl-5-nitro-1H-imidazole (5Z) 2-position: Linear dienyl group mp 43°C; lower rigidity Not tested
2-Methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole (5b) 1-position: Ethoxy-linked phenyl-thiophene Likely improved solubility due to polar ether linkage Antibacterial evaluation
8-[7-Nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]-1-naphthoic acid (6) Benzimidazole core with trifluoromethyl and naphthoic acid mp 274.8°C; strong intermolecular forces (H-bonding via COOH) Not reported
1-Methyl-5-nitroimidazole No 2-position substituent Synthesized via nitration of 1-methylimidazole; crystal structure reported Basis for high-energy materials

Key Observations :

  • Steric and Conformational Effects : The tricyclo substituent in the target compound introduces significant steric hindrance compared to linear (e.g., 5Z) or flexible (e.g., 5b) groups. This may reduce solubility in polar solvents but enhance stability in hydrophobic environments.
  • Thermal Properties : Compounds with rigid or polar substituents (e.g., naphthoic acid in 6 , trifluoromethyl in 14b ) exhibit higher melting points (>270°C) due to strong intermolecular interactions. The target compound’s melting point is unreported but likely influenced by its tricyclo group’s packing efficiency.
  • The tricyclo group’s impact on membrane penetration or target binding remains speculative but could differ markedly from smaller substituents.
Physicochemical and Spectroscopic Data
  • NMR Trends :
    • Nitroimidazoles exhibit characteristic deshielded proton signals (e.g., δH ~8.0–8.4 ppm for nitro-adjacent protons) .
    • The tricyclo group’s protons would likely appear as complex multiplets in the δH 1.0–3.0 ppm range, similar to cyclohexane derivatives .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 401 for 6 ) align with nitroimidazole fragmentation patterns. The target compound’s mass would depend on the tricyclo group’s exact mass contribution.

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